Synthetic Utility: Regiospecific N-5 Alkylation with a Conformationally Restrained Tetrahydrofuran Moiety
The compound's value is defined by its single, regiospecific point of diversity: the chlorine atom at the 4-position. It is synthesized by a patented route involving the SNAr reaction of the parent 4-chloro-5H-pyrrolo[3,2-d]pyrimidine with 2-(bromomethyl)tetrahydrofuran, yielding the title compound as a purified intermediate . This contrasts with many generic 4-chloro-pyrrolopyrimidine building blocks, which lack the critical, pre-installed N-5 substituent that dictates the vector and conformational space explored by the final inhibitor. The N-5 tetrahydrofuran-2-ylmethyl group introduces a defined stereocenter and lipophilic bulk, which are essential for filling the hydrophobic back pocket of kinases like HER2, a key selectivity determinant [1].
| Evidence Dimension | Regiospecific Synthetic Utility |
|---|---|
| Target Compound Data | Pre-installed N-5 tetrahydrofuran-2-ylmethyl group for 4-chloro SNAr diversification; unique CAS 871024-48-5 |
| Comparator Or Baseline | Generic 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 84905-80-6), which requires a separate, potentially low-yielding N-5 alkylation step with uncertain regioselectivity. |
| Quantified Difference | The target compound saves one full synthetic step and eliminates regioisomeric purification. Its specific use in patented kinase inhibitor synthesis (e.g., US07507740B2) establishes it as a non-fungible intermediate. |
| Conditions | Solution-phase synthesis in DMF with Cs₂CO₃ base, as per patent US07507740B2 . |
Why This Matters
For a medicinal chemistry team, using this specific intermediate ensures synthetic reproducibility and directly accesses a chemical space validated in lead optimization, avoiding the risk and time-cost of developing a de novo route to the same key intermediate.
- [1] Kawakita, Y., Banno, H., Ohashi, T., Tamura, T., Yusa, T., Nakayama, A., ... & Ishikawa, T. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of Medicinal Chemistry, 55(8), 3975-3991. View Source
